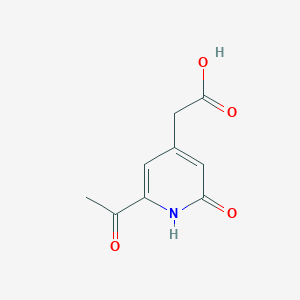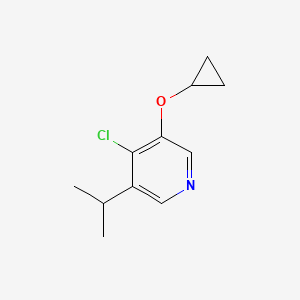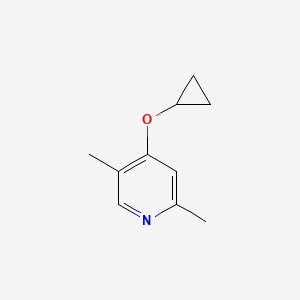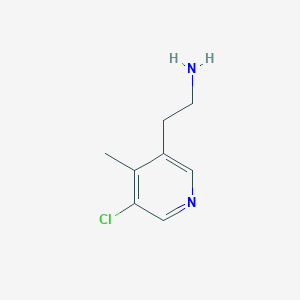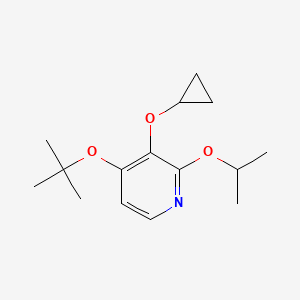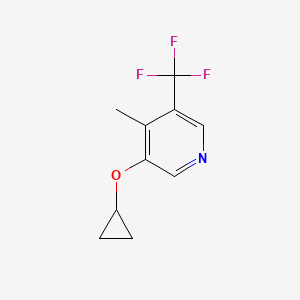
3-Methoxy-4-(methylamino)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-4-(methylamino)phenol is an organic compound belonging to the phenol family It is characterized by a methoxy group (-OCH3) and a methylamino group (-NHCH3) attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(methylamino)phenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-methoxyphenol.
Amination: The precursor undergoes an amination reaction where a methylamino group is introduced. This can be achieved using reagents like methylamine under controlled conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include:
Batch or Continuous Reactors: Depending on the scale, either batch or continuous reactors are used.
Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.
Automation: Automated systems for monitoring and controlling reaction parameters to ensure consistent product quality.
化学反応の分析
Types of Reactions
3-Methoxy-4-(methylamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents are introduced onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
科学的研究の応用
3-Methoxy-4-(methylamino)phenol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Methoxy-4-(methylamino)phenol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Pathways: It can modulate signaling pathways, such as oxidative stress pathways, by acting as an antioxidant or pro-oxidant.
類似化合物との比較
Similar Compounds
3-Methoxyphenol: Lacks the methylamino group, making it less reactive in certain chemical reactions.
4-Methoxyphenol: Similar structure but with the methoxy group in a different position, leading to different reactivity.
3-Methylamino-4-hydroxyphenol: Similar but lacks the methoxy group, affecting its chemical properties.
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
3-methoxy-4-(methylamino)phenol |
InChI |
InChI=1S/C8H11NO2/c1-9-7-4-3-6(10)5-8(7)11-2/h3-5,9-10H,1-2H3 |
InChIキー |
QTVFZUCFFNPFLE-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C(C=C1)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


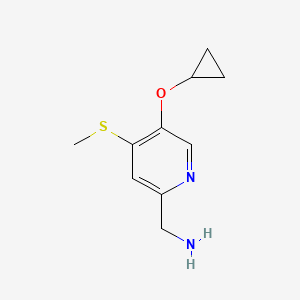
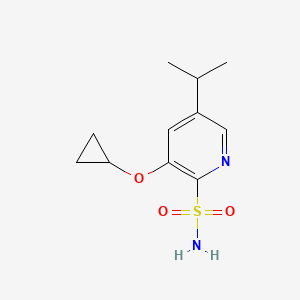
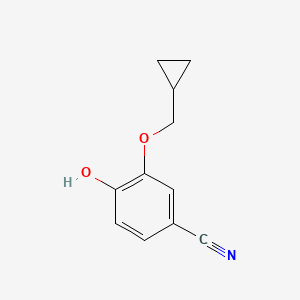
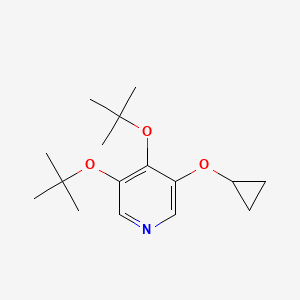

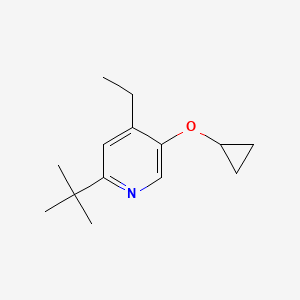
![1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14836009.png)
